molecular formula C19H18N4O4 B1451140 7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1217862-76-4

7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1451140
CAS RN: 1217862-76-4
M. Wt: 366.4 g/mol
InChI Key: ZZDGIYXFMTVDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiradiation Compounds

This compound belongs to the class of Pyrrolo [2,3-d]Pyrimidines , which have been studied for their potential as antiradiation agents . The structure of the compound suggests it could be effective in protecting against radiation damage, which is crucial for astronauts, radiation workers, and patients undergoing radiotherapy.

Kinase Inhibition for Cancer Therapy

Recent studies have shown that derivatives of Pyrrolo [2,3-d]pyrimidine, similar to our compound of interest, exhibit promising activity as multi-targeted kinase inhibitors . These inhibitors can block the action of enzymes (kinases) that are involved in the signaling pathways of cancer cells, thereby inhibiting their growth and survival.

Apoptosis Induction

Some Pyrrolo [2,3-d]pyrimidine derivatives have been identified as potential apoptosis inducers . They can trigger programmed cell death in cancer cells, which is a desirable effect for cancer treatments. The compound’s ability to induce apoptosis could be harnessed to develop new anticancer drugs.

Antiviral Research

The structural similarity of this compound to other Pyrrolo [2,3-d]pyrimidine derivatives suggests potential applications in antiviral research. For instance, related compounds have been used to study interactions with the SARS-CoV-2 NSP3 macrodomain , which could lead to the development of new treatments for COVID-19 and other viral infections.

Cell-Cycle Arrest

Compounds in this category have been found to cause cell-cycle arrest in cancer cells . By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating, which is another mechanism by which they can be used to combat cancer.

properties

IUPAC Name

7-methyl-5-(morpholine-4-carbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-12-11-14(18(25)22-7-9-27-10-8-22)15-16(20-12)23(19(26)21-17(15)24)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDGIYXFMTVDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=O)N(C2=N1)C3=CC=CC=C3)C(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.